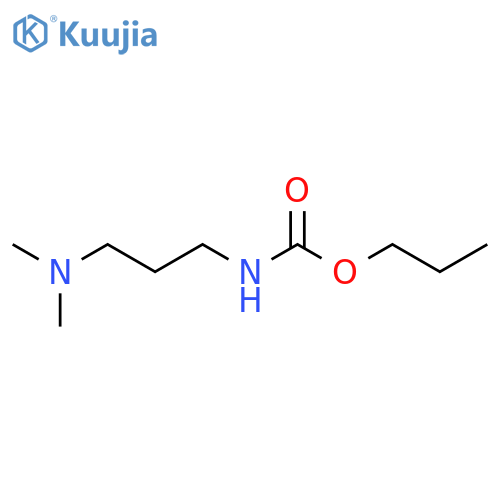Cas no 24579-73-5 (Propamocarb)

Propamocarb structure
Propamocarb 化学的及び物理的性質
名前と識別子
-
- Propyl (3-(dimethylamino)propyl)carbamate
- Propyl 3-(dimethylamino)propylcarbamate
- Propamocarb
- NOR-AM
- Plantacur
- Plantacur E
- Propamocarb free base
- propyl [3-(dimethylamino)propyl]carbamate
- propyl N-[3-(dimethylamino)propyl]carbamate
- Tuco
-
- MDL: MFCD00078717
- インチ: 1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)
- InChIKey: WZZLDXDUQPOXNW-UHFFFAOYSA-N
- ほほえんだ: CCCOC(NCCCN(C)C)=O
計算された属性
- せいみつぶんしりょう: 188.15200
- どういたいしつりょう: 188.152478
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 41.6
じっけんとくせい
- 色と性状: それは白色結晶で、水分を吸収しやすく、ほのかな香りがします。
- 密度みつど: 0.9570
- ゆうかいてん: 45-55ºC
- ふってん: bp18mm 139-141°
- フラッシュポイント: 華氏温度:>212°f
摂氏度:>100°c - 屈折率: n20D 1.4490
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 41.57000
- LogP: 1.46520
- ようかいせい: 水中での溶解度>500 g/L、メタノール>500 g/L、ジクロロメタン>430 g/L、酢酸エチル23 L/g、トルエン<100 g/L、金属を腐食し酸性反応を起こす
- マーカー: 13,7890
Propamocarb セキュリティ情報
Propamocarb 税関データ
- 税関コード:2924199014
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Propamocarb 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P758460-5g |
Propamocarb |
24579-73-5 | 5g |
$ 339.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45638-250MG |
Propamocarb |
24579-73-5 | 250mg |
¥704.6 | 2024-12-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IA008-50mg |
Propamocarb |
24579-73-5 | ,99% | 50mg |
¥185.0 | 2023-03-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212588-100mg |
Propamocarb, |
24579-73-5 | 100mg |
¥2256.00 | 2023-09-05 | ||
| 1PlusChem | 1P00I56J-250mg |
Carbamic acid, [3-(dimethylamino)propyl]-, propyl ester |
24579-73-5 | ≥98% | 250mg |
$101.00 | 2024-05-21 | |
| 1PlusChem | 1P00I56J-500mg |
Carbamic acid, [3-(dimethylamino)propyl]-, propyl ester |
24579-73-5 | ≥98% | 500mg |
$136.00 | 2024-05-21 | |
| A2B Chem LLC | AI45723-100mg |
Carbamic acid, [3-(dimethylamino)propyl]-, propyl ester |
24579-73-5 | ≥98% | 100mg |
$24.00 | 2024-04-20 | |
| TRC | P758460-1g |
Propamocarb |
24579-73-5 | 1g |
$ 119.00 | 2023-09-06 | ||
| TRC | P758460-100mg |
Propamocarb |
24579-73-5 | 100mg |
$ 80.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212588A-1 g |
Propamocarb, |
24579-73-5 | 1g |
¥3,685.00 | 2023-07-10 |
Propamocarb サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:24579-73-5)Propamocarb
注文番号:LE10873
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:04
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:24579-73-5)霜霉威
注文番号:LE27030286
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:02
価格 ($):discuss personally
Propamocarb 関連文献
-
Hyosub Lee,Yuran Cho,Geonhee Jung,Hyanghee Kim,Wontae Jeong Anal. Methods 2023 15 3709
-
M. J. Martínez Bueno,M. García Valverde,M. M. Gómez-Ramos,A. Valverde,M. Martínez Galera,A. R. Fernández-Alba Anal. Methods 2021 13 4131
-
Michael Jeffrey Taylor,Anna Giela,Elizabeth Ann Sharp,Claire Catherine Senior,Devanshi Shashikant Vyas Anal. Methods 2019 11 1087
-
Michael Jeffrey Taylor,Laura Marie Melton,Elizabeth Ann Sharp,Jennifer Elizabeth Watson Anal. Methods 2013 5 248
-
Shaozhen Li,Wenliang Ge,Steven Suryoprabowo,Jie Liu,Hua Kuang,Jianping Zhu,Liqiang Liu,Chuanlai Xu Analyst 2021 146 6874
24579-73-5 (Propamocarb) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:24579-73-5)Propamocarb

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:24579-73-5)Propamocarb

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



